molecular formula C20H14BrN5O2S B12039922 3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 674355-26-1

3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12039922
CAS No.: 674355-26-1
M. Wt: 468.3 g/mol
InChI Key: HQFFNTZSHOQVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including a bromophenyl group and a nitrobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).

    Attachment of the Nitrobenzylthio Group: This can be done through a nucleophilic substitution reaction where a nitrobenzyl halide reacts with a thiol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The bromophenyl group can participate in various substitution reactions.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of various substituted phenyl derivatives.

    Substitution: Introduction of different functional groups onto the triazole ring.

Scientific Research Applications

3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and other functional groups play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’,4’'-dimethoxytriphenylamine
  • tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate
  • N-(4-Bromophenyl)-3-([(4-nitrobenzyl)oxy]imino)propanamide

Uniqueness

3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its combination of a triazole ring, a pyridine ring, and the specific substituents it carries. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

674355-26-1

Molecular Formula

C20H14BrN5O2S

Molecular Weight

468.3 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14BrN5O2S/c21-16-5-9-17(10-6-16)25-19(15-2-1-11-22-12-15)23-24-20(25)29-13-14-3-7-18(8-4-14)26(27)28/h1-12H,13H2

InChI Key

HQFFNTZSHOQVLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.